Imatinib Impurity E

Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

Imatinib Impurity E (CAS 1365802-18-1), a process-related dimeric impurity of the tyrosine kinase inhibitor Imatinib, presents unique analytical challenges due to its high molecular weight (873.02 g/mol) and distinct chromatographic behavior. This reference standard is critical for accurate impurity quantification and method validation. - Enables robust HPLC system suitability testing with a distinct retention time (11.398 min) under validated conditions. - Facilitates reliable forced degradation studies to assess high-molecular-weight impurity formation under stress conditions. - Serves as an essential calibrant for LC-MS/MS methods targeting trace-level impurities in GMP QC batch release testing.

Molecular Formula C52H48N12O2
Molecular Weight 873.0 g/mol
CAS No. 1365802-18-1
Cat. No. B589682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib Impurity E
CAS1365802-18-1
Synonyms1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine; 
Molecular FormulaC52H48N12O2
Molecular Weight873.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9
InChIInChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62)
InChIKeyDZHKYOWYCVBDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imatinib Impurity E Reference Standard


Imatinib Impurity E (CAS 1365802-18-1), chemically designated as 4,4′-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide), is a process-related dimeric impurity of the tyrosine kinase inhibitor Imatinib . This compound features a molecular formula of C₅₂H₄₈N₁₂O₂ and a molecular weight of 873.02 g/mol, distinguishing it as a high-molecular-weight species formed during the synthesis of Imatinib [1].

Why Imatinib Impurity E Needs a Specific Standard


In-class impurities cannot be interchanged due to profound differences in molecular size, polarity, and chromatographic behavior. Imatinib Impurity E, a dimeric species with a molecular weight of 873.02 g/mol, exhibits significantly increased lipophilicity and altered retention characteristics compared to smaller monomeric impurities like Imatinib Impurity A (176.22 g/mol) or Impurity F (277.32 g/mol) [1]. These differences directly impact method specificity, quantitation accuracy, and the reliability of forced degradation studies. The following quantitative evidence demonstrates the unique analytical challenges and the critical need for an impurity-specific reference standard.

Imatinib Impurity E: Quantitative Evidence


Molecular Weight and Structure Differentiation

Imatinib Impurity E (873.02 g/mol) is a dimeric species with a molecular weight that is substantially higher than common monomeric impurities such as Imatinib Impurity A (176.22 g/mol) and Imatinib Impurity F (277.32 g/mol) [1]. This difference necessitates the use of distinct LC-MS conditions and reference standards, as co-elution or misidentification can occur if a non-specific impurity standard is used.

Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

HPLC Retention Time vs. Imatinib Mesylate

A validated reverse-phase HPLC method for the simultaneous estimation of Imatinib Mesylate and its dimer impurity demonstrated a clear chromatographic separation. Under the specified conditions, the retention time for Imatinib Mesylate was 8.060 minutes, while the dimer impurity (consistent with Impurity E) exhibited a retention time of 11.398 minutes [1]. This baseline separation (difference of 3.338 minutes) is critical for accurate quantitation and purity assessment.

Reverse-Phase HPLC Pharmaceutical Quality Control Impurity Method Validation

Synthesis Route and Purity

A patented preparation method for Imatinib Impurity E reports a synthesis yield of 76.8% with a purity of 96.4% [1]. In contrast, the patent does not provide comparable yield data for other imatinib dimer impurities synthesized via alternative routes, highlighting the relative efficiency and accessibility of this specific synthetic pathway for producing the reference standard.

Process Chemistry Impurity Synthesis Reference Standard Production

High-Purity Reference Standard Availability

Commercial vendors supply Imatinib Impurity E at defined purity levels, such as ≥98% or >95% , suitable for analytical method development and validation. This contrasts with lower-purity in-house synthesized impurities that may introduce unknown contaminants and compromise method accuracy. The availability of high-purity reference standards is a critical factor for achieving reliable quantitative results in pharmaceutical analysis.

Analytical Reference Standard Method Validation Impurity Quantitation

Imatinib Impurity E Applications


HPLC Method for Impurity Profiling

Imatinib Impurity E serves as a critical reference standard for developing and validating HPLC methods to separate and quantify dimeric impurities from the Imatinib Mesylate API. The distinct retention time (11.398 min) under validated conditions [1] enables robust system suitability testing and accurate impurity quantification in pharmaceutical formulations.

Forced Degradation Studies

Given its dimeric nature, Imatinib Impurity E is an essential marker in forced degradation studies to assess the formation of high-molecular-weight impurities under stress conditions (e.g., high temperature, humidity). Monitoring its levels helps establish degradation pathways and ensures product stability throughout shelf life.

Genotoxic Impurity LC-MS/MS Analysis

The high molecular weight and complex structure of Imatinib Impurity E make it an ideal calibrant for optimizing LC-MS/MS methods aimed at detecting trace-level genotoxic impurities. Its distinct mass-to-charge ratio aids in method specificity and sensitivity assessments [1].

GMP Batch Release Testing

High-purity Imatinib Impurity E (≥98%) is used as a reference standard in GMP quality control laboratories for the batch release testing of Imatinib drug substance and finished products, ensuring compliance with ICH Q3A/B guidelines on impurity limits.

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